

Pyridine-3-sulfonohydrazide: Technical Characterization & Application Guide

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Compound of Interest

Compound Name: Pyridine-3-sulfonohydrazide

CAS No.: 65227-53-4

Cat. No.: B3277055

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Executive Summary

Pyridine-3-sulfonohydrazide (CAS: 65227-53-4) is a heterocyclic sulfonyl hydrazide derivative serving as a critical intermediate in medicinal chemistry and organic synthesis.^{[1][2]} Structurally, it functions as a bioisostere to benzenesulfonohydrazide, offering altered lipophilicity (LogP) and hydrogen-bonding potential due to the pyridine nitrogen. It is primarily utilized as a precursor for N-sulfonylhydrazones (antimicrobial/anticancer agents), a source of diimide for reductions, and a radical precursor in cross-coupling reactions.

This guide provides a validated protocol for its synthesis, detailed characterization data, and a reactivity profile for downstream applications.

Chemical Identity & Physical Properties^{[1][3][4][5][6][7][8]}

Property	Data	Notes
IUPAC Name	Pyridine-3-sulfonohydrazide	Also: Nicotinic sulfonohydrazide
CAS Number	65227-53-4	Precursor Chloride: 16133-25-8
Molecular Formula	C H N O S	
Molecular Weight	173.19 g/mol	
Physical State	Crystalline Solid	Typically white to off-white
Melting Point	~135–145 °C (dec.) ^{[1][3][4]}	Decomposes upon melting; analogous derivatives melt in this range [1].
Solubility	DMSO, DMF, MeOH	Poor solubility in non-polar solvents (Hexane, EtO)
Acidity (pKa)	~2.5–3.5 (Pyridine H)	Sulfonamide NH is weakly acidic (pKa ~9-10)

Synthesis Protocol

The synthesis follows a two-step nucleophilic substitution pathway starting from pyridine-3-sulfonic acid. The intermediate sulfonyl chloride is moisture-sensitive and should be used immediately or stored under inert gas.

Step 1: Activation (Chlorination)

Reagents: Pyridine-3-sulfonic acid (CAS 636-73-7), PCl₅

, POCl₃

. Mechanism: Conversion of the sulfonic acid to the electrophilic sulfonyl chloride.

- Mix pyridine-3-sulfonic acid (1.0 eq) with PCl₅ (1.5 eq) and POCl₃ (catalytic or solvent volume).
- Reflux at 120–130 °C for 3–5 hours until evolution of HCl gas ceases.
- Cool reaction mixture and quench carefully onto crushed ice.
- Neutralize with NaHCO₃ (pH ~7) and extract immediately with DCM or EtOAc.
- Stop Point: Isolate Pyridine-3-sulfonyl chloride (CAS 16133-25-8) as a low-melting solid/oil. Note: Unstable to hydrolysis.

Step 2: Hydrazinolysis

Reagents: Hydrazine hydrate (60–80%), Ethanol/THF. Mechanism: Nucleophilic attack of hydrazine nitrogen on the sulfonyl sulfur.

- Dissolve Pyridine-3-sulfonyl chloride (1.0 eq) in anhydrous THF or Ethanol at 0 °C.
- Add Hydrazine hydrate (2.5 eq) dropwise. Excess hydrazine acts as a base to scavenge HCl.
- Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.
- Concentrate solvent in vacuo.
- Purification: Recrystallize from Ethanol/Water to yield pure **Pyridine-3-sulfonohydrazide**.

Synthesis Workflow Diagram



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Figure 1: Two-step synthetic pathway from sulfonic acid precursor.

Spectroscopic Characterization

Validation of the structure requires confirming the presence of the pyridine ring and the intact hydrazine moiety.

Nuclear Magnetic Resonance (^1H NMR)

Solvent: DMSO-d_6

Shift (ppm)	Multiplicity	Integration	Assignment	Interpretation
8.95	Singlet (d)	1H	H-2	Deshielded by N and SO group (ortho to both).
8.78	Doublet	1H	H-6	Ortho to N, meta to SO
8.20	Doublet/Multiplet	1H	H-4	Para to N, ortho to SO
7.65	Multiplet (dd)	1H	H-5	Meta to N and SO (most shielded aromatic).
8.5–9.5	Broad Singlet	1H	-SO NH-	Exchangeable proton; shift varies with conc.
3.5–4.5	Broad Singlet	2H	-NHNH	Exchangeable; often broad due to H-bonding.

Infrared Spectroscopy (FT-IR)

- 3350–3200 cm

: N-H stretching (primary and secondary amines). Look for a doublet tip characteristic of -NH

- 1340–1360 cm
: Asymmetric SO stretch (Strong).
- 1160–1180 cm
: Symmetric SO stretch (Strong).
- 1580, 1480 cm
: C=C and C=N ring vibrations (Pyridine skeleton).

Mass Spectrometry (ESI-MS)

- Positive Mode: [M+H]
= 174.03.
- Fragmentation: Loss of N
H
or SO
is common in high-energy collisions.

Reactivity & Applications Profile

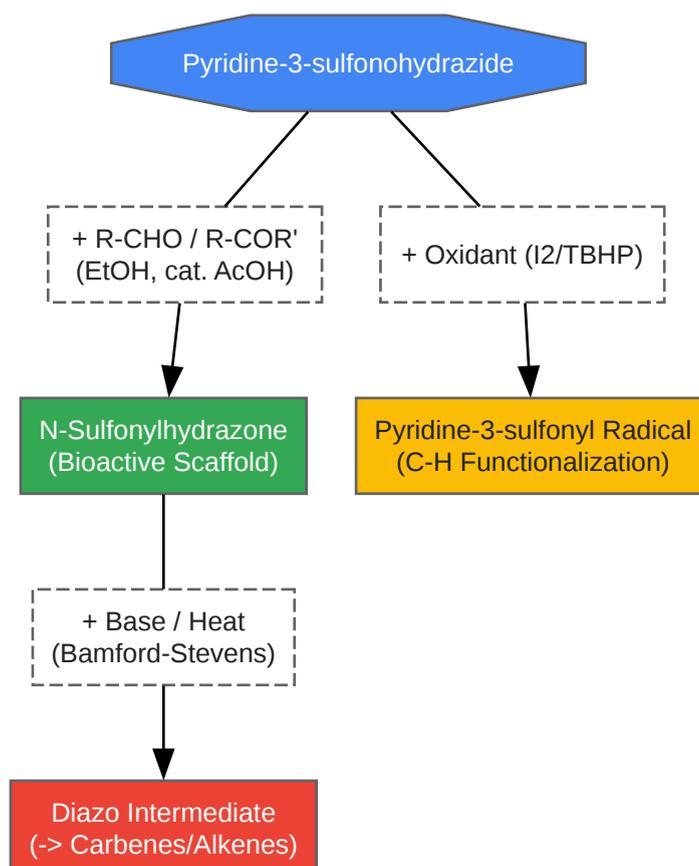
Pyridine-3-sulfonylhydrazide is a versatile reagent.^[1] Its reactivity is dominated by the nucleophilicity of the terminal nitrogen and the lability of the sulfonyl group under oxidative or basic conditions.

Key Reaction Pathways

- Condensation (Hydrazone Formation): Reacts with aldehydes/ketones to form N-sulfonylhydrazones. These are stable crystalline solids often used to characterize liquid carbonyls or as bioactive cores (antifungal/antitumor) [2].

- Conditions: Ethanol, cat. Acetic Acid, Reflux.[5]
- Bamford-Stevens / Shapiro Reaction Precursor: The resulting hydrazones can be decomposed by base to generate diazo compounds or vinyl lithium species.
 - Utility: Synthesis of alkenes or functionalized pyridines.[5]
- Radical Sulfonation: In the presence of oxidants (e.g., iodine, peroxides), the hydrazide releases N to generate a pyridyl-sulfonyl radical.
 - Utility: C-H functionalization of arenes or addition to styrenes.

Reactivity Flowchart



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Figure 2: Primary reactivity pathways: Condensation, Decomposition, and Radical generation.

Medicinal Chemistry Applications

In drug discovery, the pyridine-3-sulfonyl moiety is a valuable pharmacophore.[1]

- **Bioisosterism:** It replaces the phenyl-sulfonyl group (e.g., in Celecoxib or Sulfamethoxazole analogues) to improve water solubility and lower LogP (Lipophilicity).
- **Carbonic Anhydrase Inhibition:** Sulfonamide derivatives of this hydrazide are potent inhibitors of Carbonic Anhydrase (CA) isoforms IX and XII, which are targets for hypoxic tumor therapies [3].
- **Antimicrobial Agents:** Hydrazones derived from this compound have shown efficacy against Mycobacterium tuberculosis and various fungal strains by chelating transition metals essential for microbial enzymes [2].

References

- LookChem. (n.d.). Pyridine-3-sulfonyl chloride hydrochloride Properties. Retrieved from [\[Link\]](#)
- Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. [\[Link\]](#)
- Zarychta, B. et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. [\[Link\]](#)

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- 1. [lookchem.com](https://www.lookchem.com) [[lookchem.com](https://www.lookchem.com)]
- 2. [Page loading...](#) [[guidechem.com](https://www.guidechem.com)]
- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Design, synthesis and fungicidal evaluation of novel psoralen derivatives containing sulfonohydrazide or acylthiourea moiety - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. baranlab.org [baranlab.org]
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